1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves the introduction of difluoroethyl and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of carbon-fluorine bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using cost-effective and readily available reagents like 1,1-difluoroethyl chloride. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential bioactivity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects .
Comparison with Similar Compounds
- 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)benzene
- 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene
- 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene
Comparison: Compared to similar compounds, 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which can influence its chemical reactivity and physical properties. This unique structure can result in different biological activities and industrial applications .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-8(11,12)5-2-6(9(13,14)15)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMLASWVDZHJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197284 | |
Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-21-2 | |
Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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